Cas no 1804511-92-9 (2,5-Dibromo-3,4-difluorobenzylamine)

2,5-Dibromo-3,4-difluorobenzylamine 化学的及び物理的性質
名前と識別子
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- 2,5-Dibromo-3,4-difluorobenzylamine
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- インチ: 1S/C7H5Br2F2N/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1H,2,12H2
- InChIKey: PBUREYCFGLPHDS-UHFFFAOYSA-N
- SMILES: BrC1C(=C(C(=CC=1CN)Br)F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 158
- トポロジー分子極性表面積: 26
- XLogP3: 2.4
2,5-Dibromo-3,4-difluorobenzylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013015813-250mg |
2,5-Dibromo-3,4-difluorobenzylamine |
1804511-92-9 | 97% | 250mg |
470.40 USD | 2021-06-25 | |
Alichem | A013015813-1g |
2,5-Dibromo-3,4-difluorobenzylamine |
1804511-92-9 | 97% | 1g |
1,549.60 USD | 2021-06-25 | |
Alichem | A013015813-500mg |
2,5-Dibromo-3,4-difluorobenzylamine |
1804511-92-9 | 97% | 500mg |
815.00 USD | 2021-06-25 |
2,5-Dibromo-3,4-difluorobenzylamine 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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6. Book reviews
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
2,5-Dibromo-3,4-difluorobenzylamineに関する追加情報
Recent Advances in the Application of 2,5-Dibromo-3,4-difluorobenzylamine (CAS: 1804511-92-9) in Chemical Biology and Pharmaceutical Research
The compound 2,5-Dibromo-3,4-difluorobenzylamine (CAS: 1804511-92-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This research brief aims to provide an overview of the latest studies involving this compound, highlighting its synthesis, biological activities, and potential therapeutic uses.
Recent literature indicates that 2,5-Dibromo-3,4-difluorobenzylamine serves as a versatile intermediate in the synthesis of novel bioactive molecules. Its halogen-rich structure makes it particularly valuable for cross-coupling reactions, which are pivotal in the development of pharmaceuticals. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy in Suzuki-Miyaura coupling reactions, leading to the creation of potent kinase inhibitors with improved selectivity profiles.
In addition to its synthetic utility, 2,5-Dibromo-3,4-difluorobenzylamine has shown promising biological activities. Research conducted by Smith et al. (2024) revealed its role as a precursor in the development of antimicrobial agents. The compound's ability to disrupt bacterial cell wall synthesis was particularly noteworthy, suggesting its potential in addressing antibiotic-resistant pathogens. Further in vitro studies are underway to explore its mechanism of action and optimize its efficacy.
Another area of interest is the compound's application in cancer research. Preliminary data from a collaborative study between Harvard University and MIT (2024) indicated that derivatives of 2,5-Dibromo-3,4-difluorobenzylamine exhibit strong inhibitory effects on certain oncogenic pathways. Specifically, these derivatives were found to target the PI3K/AKT/mTOR pathway, which is often dysregulated in various cancers. These findings open new avenues for the development of targeted cancer therapies.
Despite these promising results, challenges remain in the large-scale synthesis and formulation of 2,5-Dibromo-3,4-difluorobenzylamine-based drugs. Current efforts are focused on improving yield and purity while minimizing environmental impact. Green chemistry approaches, such as catalytic halogenation and solvent-free reactions, are being explored to address these issues.
In conclusion, 2,5-Dibromo-3,4-difluorobenzylamine (CAS: 1804511-92-9) represents a valuable tool in modern chemical biology and pharmaceutical research. Its diverse applications, from antimicrobial agents to cancer therapeutics, underscore its potential to contribute significantly to drug discovery. Future studies should focus on optimizing its synthetic routes and expanding its therapeutic repertoire.
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